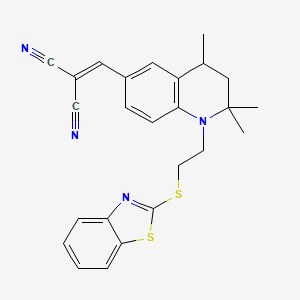
6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline core with a dicyanovinyl group and a benzothiazolylthioethyl side chain, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dicyanovinyl Group: The dicyanovinyl group is introduced via a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base such as piperidine.
Attachment of the Benzothiazolylthioethyl Side Chain: This step involves the nucleophilic substitution reaction where a benzothiazole derivative reacts with an appropriate alkyl halide to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the dicyanovinyl group, converting it into various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives of the dicyanovinyl group.
Substitution: Various substituted benzothiazolylthioethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology
In biological research, derivatives of this compound are explored for their potential as fluorescent probes due to their ability to emit light upon excitation.
Medicine
In medicine, the compound and its derivatives are investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is examined for its use in the development of advanced materials, including polymers and coatings with unique electronic and optical properties.
作用機序
The mechanism of action of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline involves its interaction with molecular targets such as enzymes or receptors. The dicyanovinyl group can participate in electron transfer reactions, while the benzothiazolylthioethyl side chain can enhance binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline: Lacks the benzothiazolylthioethyl side chain.
1-(2-(2-Benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline: Lacks the dicyanovinyl group.
6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydroquinoline: Lacks both the benzothiazolylthioethyl side chain and the trimethyl groups.
Uniqueness
The uniqueness of 6-(2,2-Dicyanovinyl)-1-(2-(2-benzothiazolylthio)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline lies in its combination of functional groups, which confer distinct electronic and binding properties. This makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
67752-53-8 |
|---|---|
分子式 |
C25H24N4S2 |
分子量 |
444.6 g/mol |
IUPAC名 |
2-[[1-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C25H24N4S2/c1-17-14-25(2,3)29(10-11-30-24-28-21-6-4-5-7-23(21)31-24)22-9-8-18(13-20(17)22)12-19(15-26)16-27/h4-9,12-13,17H,10-11,14H2,1-3H3 |
InChIキー |
KUWSCZAJGCYZFJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=C(C#N)C#N)CCSC3=NC4=CC=CC=C4S3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


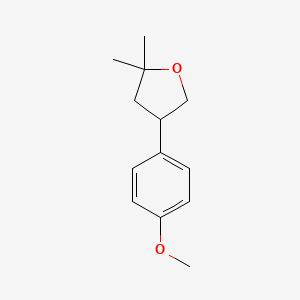
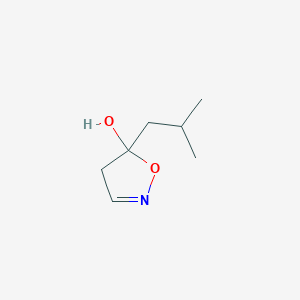

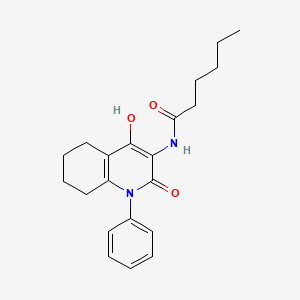
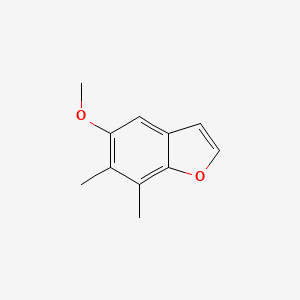
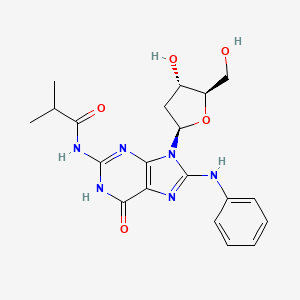
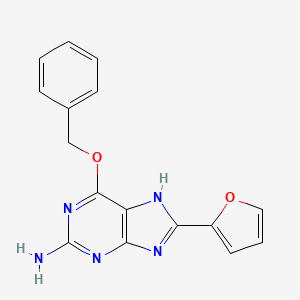
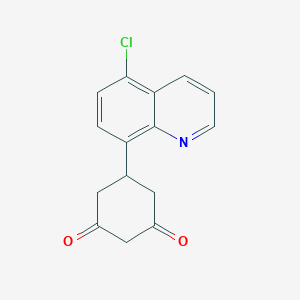
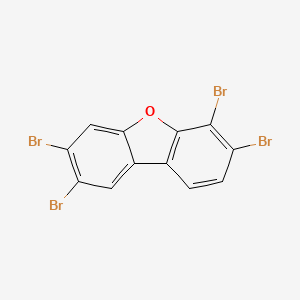
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
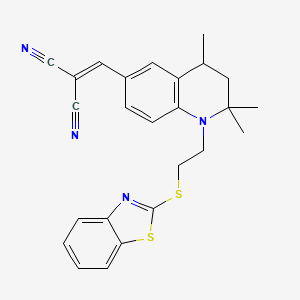
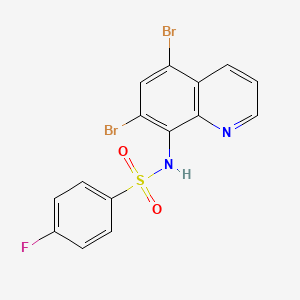
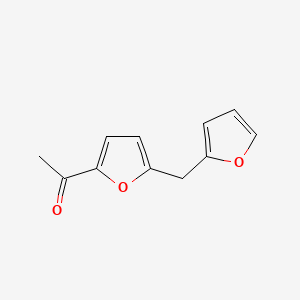
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
